3,6,7-Trimethyloct-6-en-1-yn-3-ol 3,6,7-Trimethyloct-6-en-1-yn-3-ol
Brand Name: Vulcanchem
CAS No.: 52567-96-1
VCID: VC3894800
InChI: InChI=1S/C11H18O/c1-6-11(5,12)8-7-10(4)9(2)3/h1,12H,7-8H2,2-5H3
SMILES: CC(=C(C)CCC(C)(C#C)O)C
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

3,6,7-Trimethyloct-6-en-1-yn-3-ol

CAS No.: 52567-96-1

Cat. No.: VC3894800

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

3,6,7-Trimethyloct-6-en-1-yn-3-ol - 52567-96-1

Specification

CAS No. 52567-96-1
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 3,6,7-trimethyloct-6-en-1-yn-3-ol
Standard InChI InChI=1S/C11H18O/c1-6-11(5,12)8-7-10(4)9(2)3/h1,12H,7-8H2,2-5H3
Standard InChI Key UOQFIGQMCWDDKX-UHFFFAOYSA-N
SMILES CC(=C(C)CCC(C)(C#C)O)C
Canonical SMILES CC(=C(C)CCC(C)(C#C)O)C

Introduction

Structural and Molecular Characterization

Molecular Architecture and Functional Groups

The compound’s IUPAC name, 3,6,7-trimethyloct-6-en-1-yn-3-ol, reflects its branched carbon skeleton featuring:

  • A terminal alkyne group (-C≡C-) at position 1.

  • A trisubstituted alkene (-CH₂-C(CH₃)=C(CH₃)-) at position 6.

  • A tertiary alcohol (-C(CH₃)₂OH) at position 3.

This convergence of unsaturated bonds and oxygenated moieties confers reactivity patterns amenable to electrophilic additions, hydrogenation, and oxidation reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈O
Molecular Weight166.26 g/mol
CAS Registry Number52567-96-1
SMILESCC(=C(C)CCC(C)(C#C)O)C
InChI KeyUOQFIGQMCWDDKX-UHFFFAOYSA-N
Density0.843 g/cm³ (estimated)
Boiling Point229.8°C (estimated)

The SMILES string (CC(=C(C)CCC(C)(C#C)O)C) explicitly encodes the spatial arrangement, emphasizing the proximity of methyl branches to the alkene and alkyne groups . Computational models suggest moderate polarity due to the hydroxyl group, with a calculated logP of ~2.99, indicating preferential solubility in organic solvents .

Synthesis and Analytical Profiling

Synthetic Pathways

While detailed protocols remain proprietary, the compound’s structure implies synthesis via:

  • Alkyne Alkylation: Coupling of a propargyl alcohol derivative with a preformed alkene fragment.

  • Wittig Reaction: Formation of the trisubstituted alkene through reaction of a stabilized ylide with an alkyne-containing aldehyde.

Industrial suppliers emphasize batch production under inert atmospheres to prevent oxidation of the alkyne and alcohol groups .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1650 cm⁻¹ (C=C stretch).

  • NMR (¹H and ¹³C): Distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm), alkene protons (δ 5.2–5.7 ppm), and alkyne carbons (δ 70–85 ppm) .

SupplierPurityPackagingMinimum Order
Chemlyte Solutions99.0%Grams/Kilograms100 g
Zibo Hangyu Biotechnology99%BulkNegotiable
Ality Chemical Corporation99.9%Drum1 kg

Chinese manufacturers dominate production, with pricing models tailored to R&D and bulk industrial clients .

Research Gaps and Future Directions

Despite commercial availability, peer-reviewed studies on 3,6,7-trimethyloct-6-en-1-yn-3-ol remain scarce. Priority research areas include:

  • Catalytic Hydrogenation: Optimizing selective reduction of alkynes to alkenes.

  • Toxicity Profiling: Chronic exposure risks in industrial settings.

  • Derivatization Libraries: Expanding its utility in fragment-based drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator